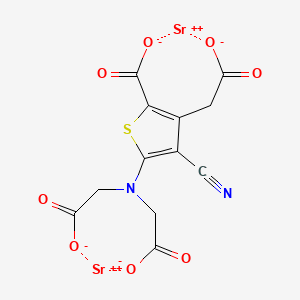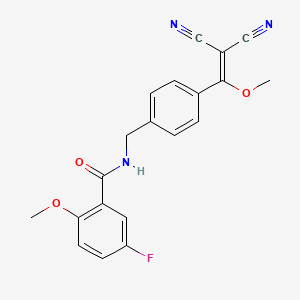![molecular formula C16H22O5 B11935942 (2S)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid](/img/structure/B11935942.png)
(2S)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PF-06649298 involves the preparation of dicarboxylate derivatives. The specific synthetic routes and reaction conditions are detailed in various research articles. Typically, the synthesis involves the use of hydroxysuccinic acid as a starting material, followed by a series of chemical reactions to introduce the necessary functional groups .
Industrial Production Methods
While specific industrial production methods for PF-06649298 are not extensively documented, the compound’s synthesis likely follows standard pharmaceutical manufacturing protocols. These protocols ensure the compound’s purity and efficacy for research and potential therapeutic use .
Analyse Des Réactions Chimiques
Types of Reactions
PF-06649298 primarily undergoes inhibition reactions with the sodium-coupled citrate transporter. The compound interacts with the transporter in a state-dependent manner, meaning its inhibitory potency is influenced by the ambient citrate concentration .
Common Reagents and Conditions
The common reagents used in the synthesis of PF-06649298 include hydroxysuccinic acid and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major product formed from the synthesis of PF-06649298 is the hydroxysuccinic acid derivative itself, which exhibits inhibitory activity against the sodium-coupled citrate transporter .
Applications De Recherche Scientifique
PF-06649298 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
PF-06649298 exerts its effects by inhibiting the sodium-coupled citrate transporter (SLC13A5). This transporter is responsible for the uptake of circulating citrate into cells, where it plays a key role in regulating glycolysis and lipid synthesis . PF-06649298 acts as an allosteric, state-dependent inhibitor, meaning its inhibitory potency is influenced by the ambient citrate concentration . The compound binds to the transporter and modulates its activity, thereby reducing citrate uptake and altering cellular metabolism .
Comparaison Avec Des Composés Similaires
PF-06649298 is often compared with other inhibitors of the sodium-coupled citrate transporter, such as PF-06761281 and BI01383298 . These compounds share similar mechanisms of action but differ in their potency and specificity:
Propriétés
Formule moléculaire |
C16H22O5 |
|---|---|
Poids moléculaire |
294.34 g/mol |
Nom IUPAC |
(2S)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C16H22O5/c1-15(2,3)12-6-4-11(5-7-12)8-9-16(21,14(19)20)10-13(17)18/h4-7,21H,8-10H2,1-3H3,(H,17,18)(H,19,20)/t16-/m0/s1 |
Clé InChI |
QNFWRHKLBLSSPB-INIZCTEOSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)CC[C@](CC(=O)O)(C(=O)O)O |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CCC(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B11935866.png)


![2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride](/img/structure/B11935876.png)

![heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11935884.png)


![(2S)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride](/img/structure/B11935919.png)
![4-[(4S)-7-methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile](/img/structure/B11935921.png)
![(E)-but-2-enedioic acid;6-fluoro-N-[(5-fluoro-2-methoxypyridin-3-yl)methyl]-5-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B11935928.png)

![2-[[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide;hydrochloride](/img/structure/B11935944.png)
